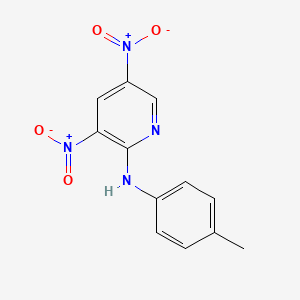
N-(4-methylphenyl)-3,5-dinitro-2-pyridinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylphenyl)-3,5-dinitro-2-pyridinamine, commonly known as PPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. PPD is a yellow crystalline solid that is soluble in organic solvents and has a strong explosive property. In
作用机制
The mechanism of action of PPD is not fully understood. However, it is known that PPD is a potent inhibitor of the enzyme ribonucleotide reductase, which is involved in DNA synthesis. This inhibition leads to a decrease in the production of nucleotides, which are essential building blocks for DNA replication and cell division.
Biochemical and Physiological Effects
PPD has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that PPD can induce DNA damage and cell death in cancer cells. PPD has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
PPD has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. PPD is also highly reactive, which makes it useful in the synthesis of other compounds. However, PPD is highly explosive and must be handled with extreme caution. It is also toxic and can cause severe skin and eye irritation.
未来方向
There are several future directions for research on PPD. One potential area of research is the development of new drugs based on PPD or its derivatives. PPD has also been studied for its potential use in cancer therapy, and further research in this area may lead to the development of new cancer treatments. Additionally, further studies are needed to fully understand the mechanism of action of PPD and its potential applications in other areas of scientific research.
Conclusion
In conclusion, PPD is a chemical compound that has been extensively studied for its potential applications in scientific research. It can be synthesized through a multi-step process and has several potential applications in the development of new drugs and high-energy materials. PPD has been shown to have anti-inflammatory and antioxidant properties and can induce DNA damage and cell death in cancer cells. However, PPD is highly explosive and toxic, and must be handled with extreme caution. Further research is needed to fully understand the potential applications of PPD in scientific research.
合成方法
PPD can be synthesized through a multi-step process involving the reaction of 4-methyl-2-nitroaniline with acetic anhydride to produce 4-acetamido-2-nitrotoluene. This intermediate compound is then reacted with pyridine-2,6-dicarboxylic acid to produce PPD. The synthesis process involves several purification steps, including recrystallization and column chromatography, to obtain pure PPD.
科学研究应用
PPD has been widely studied for its potential applications in scientific research. It has been used as a precursor for the synthesis of other nitrogen-containing heterocycles, which have potential applications in the development of new drugs. PPD has also been studied for its potential use as a high-energy material due to its explosive properties.
属性
IUPAC Name |
N-(4-methylphenyl)-3,5-dinitropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O4/c1-8-2-4-9(5-3-8)14-12-11(16(19)20)6-10(7-13-12)15(17)18/h2-7H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEMCUMEOSLPFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382681 |
Source


|
| Record name | N-(4-Methylphenyl)-3,5-dinitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-3,5-dinitropyridin-2-amine | |
CAS RN |
91974-98-0 |
Source


|
| Record name | N-(4-Methylphenyl)-3,5-dinitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-furamide](/img/structure/B4894802.png)
![4-(2-methoxy-4-nitrophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4894805.png)
![5-phenyl-3-[(4-pyridinylmethyl)amino]-2-cyclohexen-1-one](/img/structure/B4894811.png)
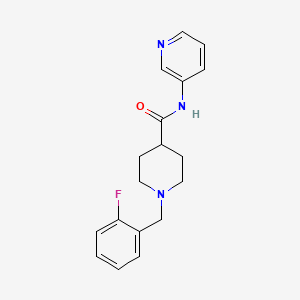
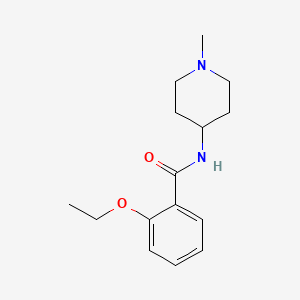
![ethyl 1-[(1-ethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-4-piperidinecarboxylate](/img/structure/B4894846.png)
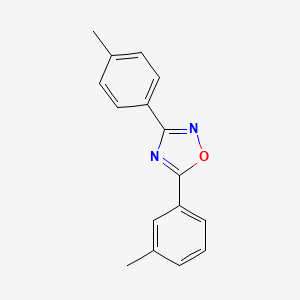
![2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4894857.png)
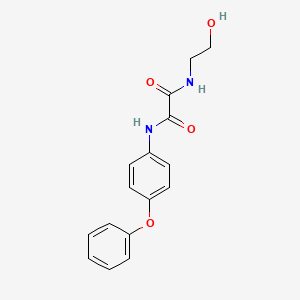
![N-(2-chlorophenyl)-3-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4894861.png)
![3-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4894862.png)

